molecular formula C15H14N2O2 B1412735 N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088941-84-6

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide

Cat. No.: B1412735
CAS No.: 2088941-84-6
M. Wt: 254.28 g/mol
InChI Key: MSVWZHWCVROHMG-UHFFFAOYSA-N
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Description

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the 5-position and a phenyl ring substituted with an acetamide group at the 4-position

Scientific Research Applications

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These interactions are characterized by the compound’s ability to inhibit the activity of these enzymes, leading to alterations in cell cycle progression and cellular proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce dose-dependent degradation of CDK4 and CDK6 in Jurkat cells, leading to changes in cell cycle dynamics . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK4 and CDK6, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and reduced cellular proliferation. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various experimental conditions, with minimal degradation over time. Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis . These effects are consistent across both in vitro and in vivo studies.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits CDK4 and CDK6 activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biochemical interactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to cell cycle regulation and apoptosis. It interacts with enzymes such as CDK4 and CDK6, influencing metabolic flux and metabolite levels . The compound’s metabolism involves its conversion to various metabolites, which can further modulate its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells and accumulates in the cytoplasm and nucleus . The compound’s localization is influenced by its interactions with cellular transporters, which facilitate its movement across cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, primarily accumulating in the nucleus and cytoplasm. This localization is crucial for its activity, as it allows the compound to interact with nuclear and cytoplasmic proteins involved in cell cycle regulation and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide can be achieved through several methods. One common approach involves the reaction of 5-acetyl-2-aminopyridine with 4-bromoacetophenone under basic conditions to form the desired product. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is unique due to its specific substitution pattern on the pyridine and phenyl rings, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-[4-(5-acetylpyridin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(18)13-5-8-15(16-9-13)12-3-6-14(7-4-12)17-11(2)19/h3-9H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVWZHWCVROHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.